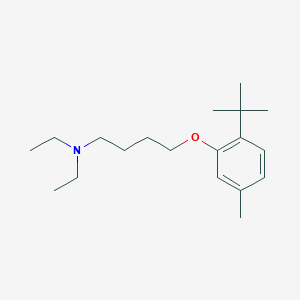
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine, also known as Venlafaxine, is a synthetic compound that belongs to the class of antidepressant drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is commonly used for the treatment of major depressive disorder, anxiety disorders, and panic disorders.
作用機序
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters. This leads to an increase in the activity of certain brain circuits that regulate mood and anxiety.
Biochemical and Physiological Effects:
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
実験室実験の利点と制限
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has a number of advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the role of neurotransmitters in the brain. However, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to maintain stable levels of the drug in the brain over an extended period of time. Additionally, 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine. One area of interest is the development of new SNRI drugs with improved efficacy and fewer side effects. Another area of interest is the use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine in combination with other drugs for the treatment of psychiatric disorders. Additionally, there is growing interest in the potential use of 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine for the treatment of other conditions, such as chronic pain and cognitive impairment. Further research in these areas could lead to new treatments and improved outcomes for patients.
合成法
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine is synthesized by the reaction of 2-tert-butyl-4-methylphenol with N,N-diethylethylenediamine in the presence of a base, followed by reaction with 1-chlorobutane. The resulting product is then purified to obtain 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine.
科学的研究の応用
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has been extensively studied for its therapeutic effects in the treatment of various psychiatric disorders. It has been shown to be effective in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. 4-(2-tert-butyl-5-methylphenoxy)-N,N-diethyl-1-butanamine has also been studied for its potential use in the treatment of neuropathic pain, hot flashes, and migraine headaches.
特性
IUPAC Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-7-20(8-2)13-9-10-14-21-18-15-16(3)11-12-17(18)19(4,5)6/h11-12,15H,7-10,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKIVCHNXUPRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=C(C=CC(=C1)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-tert-butyl-5-methylphenoxy)-N,N-diethylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

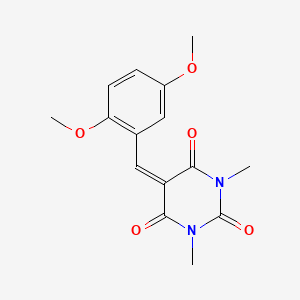
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)
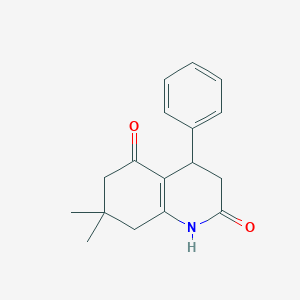
![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)
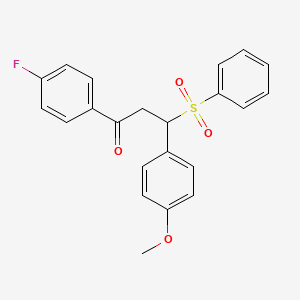

![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)

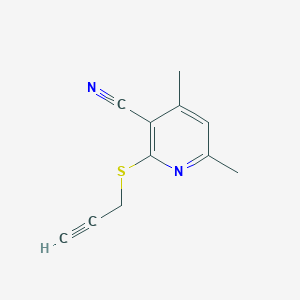
![2-ethyl-N,N,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5204975.png)
![methyl 4-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5204983.png)